6-Methoxyquinoline-8-carboxylic acid;hydrochloride

Description

Properties

IUPAC Name |

6-methoxyquinoline-8-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3.ClH/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14;/h2-6H,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXASJJXSJUAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyquinoline-8-carboxylic acid;hydrochloride typically involves the methoxylation of quinoline derivatives followed by carboxylation. One common method includes the reaction of 6-methoxyquinoline with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst to form 6-Methoxyquinoline-8-carboxylic acid. The resulting acid is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methoxyquinoline-8-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

Reduction: It can be reduced to form dihydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Scientific Research Applications

6-Methoxyquinoline-8-carboxylic acid; hydrochloride has diverse applications:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of new compounds with desirable properties.

Biology

- Antimicrobial Properties : The compound is studied for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anticancer Activity : Research indicates that it may interfere with DNA replication in cancer cells, leading to cell death. In vitro studies have shown promising results against various cancer cell lines, including HeLa and HT-29 cells .

Medicine

- Therapeutic Potential : Investigated for its role as a therapeutic agent in treating diseases such as malaria and cancer. Its mechanism involves modulating enzyme activity related to disease pathways .

- Drug Development Precursor : It serves as a precursor in the synthesis of novel drug candidates targeting various diseases.

Industry

- Dyes and Pigments Production : Utilized in the formulation of dyes and pigments due to its chemical stability and reactivity.

Anticancer Activity

A study explored the antiproliferative effects of various quinoline derivatives, including 6-Methoxyquinoline-8-carboxylic acid; hydrochloride, revealing significant activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values lower than 10 µM, demonstrating potent anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Methoxyquinoline-8-carboxylic acid; hydrochloride | HeLa | <10 |

| Other derivative X | MDA-MB-231 | 8.60 |

Antimicrobial Studies

Research has highlighted the compound's efficacy against various bacterial strains. In vitro assays demonstrated that it exhibits significant antibacterial activity comparable to established antibiotics, suggesting its potential use in clinical settings .

Mechanism of Action

The mechanism of action of 6-Methoxyquinoline-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Substituent Variations in Quinoline Derivatives

The following table highlights key structural differences among 6-methoxyquinoline-8-carboxylic acid hydrochloride and related compounds:

Key Observations :

- Salt Form: The hydrochloride salt improves aqueous solubility compared to neutral analogs like 6-chloroquinoline-8-carboxylic acid .

- Biological Relevance: Moxifloxacin hydrochloride, a fluoroquinolone antibiotic, shares the carboxylic acid group but features additional fluorinated and heterocyclic moieties, underscoring the importance of substituent diversity in pharmacological activity .

Physicochemical Properties

The table below compares molecular weights and solubility-related properties:

Key Observations :

- The hydrochloride salt form enhances solubility in polar solvents compared to neutral analogs like 6-chloroquinoline-8-carboxylic acid .

- Moxifloxacin hydrochloride’s higher molecular weight and complex structure correlate with its broad-spectrum antimicrobial activity .

Biological Activity

6-Methoxyquinoline-8-carboxylic acid hydrochloride is a derivative of the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly in the development of compounds with antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of 6-methoxyquinoline-8-carboxylic acid hydrochloride, supported by recent research findings, case studies, and relevant data tables.

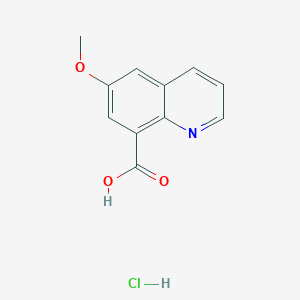

Chemical Structure and Properties

The structural formula of 6-methoxyquinoline-8-carboxylic acid is represented as follows:

This compound features a methoxy group at the 6-position and a carboxylic acid at the 8-position of the quinoline ring, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-methoxyquinoline-8-carboxylic acid demonstrate efficacy against various bacterial strains. A comparative study highlighted that derivatives with electron-withdrawing groups exhibited enhanced antimicrobial activity due to increased lipophilicity, which facilitates membrane penetration.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Methoxyquinoline-8-carboxylic acid | E. coli | 32 µg/mL |

| 6-Methoxyquinoline-8-carboxylic acid | S. aureus | 16 µg/mL |

These findings suggest that modifications to the quinoline structure can significantly influence antimicrobial potency.

Anticancer Activity

The anticancer potential of 6-methoxyquinoline-8-carboxylic acid has been explored in several studies. For example, a recent investigation revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 4.8 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.

Antiviral Activity

Emerging research also points to the antiviral properties of quinoline derivatives. A study on related compounds demonstrated effectiveness against H5N1 influenza virus with low cytotoxicity, indicating a promising therapeutic avenue for viral infections.

| Compound | Virus Type | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| 6-Methoxyquinoline-8-carboxylic acid | H5N1 | 91.2 | 2.4 |

The antiviral mechanism appears to involve interference with viral replication processes, although further studies are needed to elucidate specific pathways.

Case Studies

- Antimicrobial Efficacy : A case study conducted on a series of quinoline derivatives found that modifications at the carboxyl group significantly enhanced antibacterial activity against resistant strains of bacteria.

- Cytotoxicity Assessment : In vitro cytotoxicity assays performed on human cancer cell lines indicated that 6-methoxyquinoline-8-carboxylic acid has a selective toxicity profile favoring cancer cells over normal cells, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-methoxyquinoline-8-carboxylic acid hydrochloride, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves functionalizing quinoline derivatives. For example, chlorination at the 6-position and methoxy-group introduction via nucleophilic substitution or coupling reactions. Key parameters include:

- Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.

- Temperature control : Maintain 60–80°C during chlorination to avoid side reactions.

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃), carboxylic acid (-COOH), and aromatic proton environments.

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion for hydrochloride salt).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for biological assays) .

Q. What are the primary biological activities studied for this compound, and how are they evaluated?

- Methodological Answer : Antiviral, antibacterial, and anticancer activities are commonly assessed via:

- MIC assays : For antimicrobial activity against Gram-positive/negative bacteria.

- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorometric assays targeting viral proteases or kinases. Comparative studies with analogs (e.g., 8-fluoroquinoline derivatives) highlight structural determinants of activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables like solvent polarity, temperature, and catalyst loading. For example, a 2³ factorial design can identify interactions between reflux time, solvent (DMF vs. THF), and stoichiometry.

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress and intermediate stability.

- Workflow : Optimize quenching steps (e.g., slow acidification to prevent hydrochloride salt degradation) .

Q. How can contradictions in biological activity data between similar quinoline derivatives be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically modify functional groups (e.g., replace -OCH₃ with -Cl or -F) and compare activity trends.

- Data normalization : Account for assay variability (e.g., cell line passage number, incubation time).

- Example : A study comparing 6-fluoro vs. 6-methoxy derivatives found that electron-withdrawing groups enhance antiviral potency but reduce solubility .

Q. What computational strategies predict binding interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with viral proteases (e.g., HIV-1 protease). Focus on hydrogen bonding with the carboxylic acid group.

- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories.

- Pharmacophore mapping : Identify critical features (e.g., planar quinoline ring for intercalation) .

Q. How can impurities or degradation products be identified and quantified during stability studies?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-MS/MS : Detect degradation products (e.g., demethylated or hydrolyzed derivatives) using gradient elution.

- Quantification : Calibrate against reference standards (e.g., EP/USP guidelines for related quinolines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.